molecular formula C10H13NO B8604488 o-Amino-alpha-cyclopropylbenzyl alcohol

o-Amino-alpha-cyclopropylbenzyl alcohol

Cat. No.: B8604488
M. Wt: 163.22 g/mol
InChI Key: XUKYFQQFUSKNAU-UHFFFAOYSA-N
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Description

o-Amino-alpha-cyclopropylbenzyl alcohol is a chemical building block of interest in advanced organic synthesis. It incorporates both a benzylic alcohol and an ortho-amino functional group on a cyclopropane-containing scaffold, making it a potential precursor for the development of novel compounds. This structure suggests its utility in nucleophilic substitution, oxidation, or reduction processes, enabling the construction of complex molecular architectures. It may function as a key intermediate in the exploration of new chemical entities and the investigation of structure-activity relationships (SAR) for agrochemical or pharmaceutical applications. Researchers can utilize this compound in methodologies such as redox-active catalytic systems for alcohol oxidation or in dehydrative substitution reactions catalyzed by metals like gold or iron. The compound should be stored at refrigerated temperatures (2-8°C). This product is intended for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(2-aminophenyl)-cyclopropylmethanol

InChI

InChI=1S/C10H13NO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7,10,12H,5-6,11H2

InChI Key

XUKYFQQFUSKNAU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=CC=C2N)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and applications of o-Amino-alpha-cyclopropylbenzyl alcohol with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Position of Amino Group Primary Applications
This compound C₁₀H₁₃NO 163.22 Amino (ortho), cyclopropyl (alpha) Ortho Organic synthesis intermediate
4-Aminobenzyl alcohol C₇H₉NO 123.15 Amino (para) Para Biochemical research
alpha-Cyclopropylbenzyl alcohol C₁₀H₁₂O 148.20 Cyclopropyl (alpha) None Organic synthesis reagent
alpha-[2-(Methylamino)ethyl]benzyl alcohol C₁₀H₁₅NO 165.23 Methylaminoethyl (alpha) None Pharmaceutical intermediates
P-cyclopropyl-alpha-((isopropylamino)methyl)-benzyl alcohol hydrochloride C₁₄H₂₁NO·HCl 255.79 Isopropylamino (side chain), cyclopropyl (para) None Drug discovery (salt form enhances solubility)

Physicochemical Properties

  • Boiling Point/Density: While exact data for the target compound is unavailable, alpha-cyclopropylbenzyl alcohol has a boiling point of ~204°C and density of 1.013 g/cm³ , suggesting similar ranges for the amino-substituted derivative.
  • Solubility: The amino group likely increases water solubility compared to non-polar analogs but less than hydrochloride salts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for o-Amino-alpha-cyclopropylbenzyl alcohol, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis typically involves multi-step pathways, including cyclopropanation of benzyl alcohol derivatives followed by amino group introduction. Key steps include:

  • Cyclopropane ring formation : Use of carbene insertion or [2+1] cycloaddition with alkenes under transition-metal catalysis (e.g., Rh or Cu) .
  • Amino functionalization : Reductive amination or nucleophilic substitution with protected amines (e.g., Boc or Fmoc groups) to avoid side reactions .
  • Critical parameters: Temperature (0–25°C for cyclopropanation), solvent polarity (DCM or THF), and inert atmospheres to prevent oxidation .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclopropanationRhCl(PPh₃)₃, CH₂N₂, DCM, 0°C65–7092–95
Amino Group AdditionNaBH₃CN, NH₃/MeOH, RT50–5585–90

Q. How can structural characterization of this compound be performed to confirm its configuration?

  • Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to identify cyclopropane protons (δ 0.5–1.5 ppm) and amino group coupling patterns .
  • X-ray crystallography : Resolve stereochemistry at the cyclopropane and amino-bearing carbon (requires single crystals grown via slow evaporation in EtOAc/hexane) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₀H₁₂NO⁺) .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Methodological Answer: Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Use fluorogenic substrates (e.g., acetylcholinesterase or kinase assays) with IC₅₀ determination via dose-response curves .
  • Receptor binding : Radioligand displacement assays (e.g., GPCRs) using tritiated ligands and Scatchard analysis for affinity calculations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess selectivity indices .

Advanced Research Questions

Q. How can contradictory data on the pharmacological efficacy of this compound analogs be resolved?

  • Methodological Answer: Conduct systematic comparative studies:

  • Structural analogs : Synthesize derivatives with varied substituents (e.g., cyclopentyl vs. isopropyl groups) and test in parallel assays .
  • Pharmacokinetic profiling : Compare solubility (logP), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models) .
  • Data normalization : Use internal standards (e.g., positive controls like known inhibitors) to minimize inter-assay variability .

Q. What computational strategies can predict the reactivity of the cyclopropane ring in this compound under physiological conditions?

  • Methodological Answer: Employ quantum mechanical (QM) and molecular dynamics (MD) simulations:

  • QM (DFT) : Calculate bond dissociation energies (BDEs) of cyclopropane C–C bonds to assess ring stability .
  • MD in solvated systems : Simulate interactions with water or lipid bilayers to model bioavailability .
  • Docking studies : Predict binding modes with target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina .

Q. How do steric and electronic effects of the cyclopropane ring influence regioselectivity in derivatization reactions?

  • Methodological Answer: Design experiments to isolate steric vs. electronic contributions:

  • Steric effects : Compare reaction rates of this compound with non-cyclopropane analogs (e.g., cyclohexyl derivatives) in SN₂ reactions .
  • Electronic effects : Use Hammett plots to correlate substituent σ values with reaction rates (e.g., electrophilic aromatic substitution) .
    • Data Table :
DerivativeSubstituentReaction Rate (k, s⁻¹)Regioselectivity (Major Product)
CyclopropaneHigh ring strain0.45Ortho > Para
CyclopentaneLow strain0.12Para > Ortho

Q. What strategies mitigate by-product formation during amino group functionalization?

  • Methodological Answer: Optimize protecting groups and reaction conditions:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amines to prevent undesired nucleophilic attacks .
  • Catalytic systems : Employ Pd/C or Ni catalysts for selective hydrogenation of nitro intermediates .
  • By-product analysis : LC-MS to identify impurities (e.g., over-oxidation products) and adjust stoichiometry .

Comparative Research Considerations

  • Key structural differentiators : The cyclopropane ring in this compound confers higher ring strain (~27 kcal/mol) compared to cyclopentane analogs, enhancing reactivity in ring-opening reactions .
  • Functional group synergy : The proximity of the amino and hydroxyl groups enables chelation with metal ions (e.g., Cu²⁺), which can be exploited in catalysis or drug delivery .

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